molecular formula C6H18N4O17P2 B1682555 Trolnitrate phosphate CAS No. 588-42-1

Trolnitrate phosphate

Cat. No.: B1682555
CAS No.: 588-42-1
M. Wt: 480.17 g/mol
InChI Key: UOCLRXFKRLRMKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trolnitrate phosphate can be synthesized through the nitration of triethanolamine followed by the reaction with phosphoric acid. The nitration process involves the use of nitric acid under controlled conditions to introduce nitrate groups into the triethanolamine molecule. The resulting triethanolamine trinitrate is then reacted with phosphoric acid to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration reactors where triethanolamine is treated with nitric acid. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain this compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Trolnitrate phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trolnitrate phosphate has a wide range of scientific research applications:

Mechanism of Action

Trolnitrate phosphate exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The nitric oxide is released from the nitrate groups in this compound, leading to the relaxation of smooth muscle cells in the blood vessels. This results in the dilation of the coronary vessels and improved blood flow, which helps to prevent or alleviate angina attacks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trolnitrate phosphate is unique due to its specific molecular structure, which allows for the controlled release of nitric oxide. This controlled release provides a more sustained vasodilatory effect compared to other nitrates, making it particularly effective in the treatment of chronic angina .

Properties

CAS No.

588-42-1

Molecular Formula

C6H18N4O17P2

Molecular Weight

480.17 g/mol

IUPAC Name

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid

InChI

InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4)

InChI Key

UOCLRXFKRLRMKV-UHFFFAOYSA-N

SMILES

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O

Appearance

Solid powder

588-42-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7077-34-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trolnitrate phosphate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Trolnitrate phosphate
Reactant of Route 5
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Reactant of Route 6
Trolnitrate phosphate

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